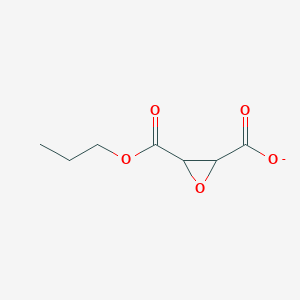
3-(Propoxycarbonyl)oxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propoxycarbonyl)oxirane-2-carboxylate is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by the presence of a propoxycarbonyl group and a carboxylate group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propoxycarbonyl)oxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which transfers an oxygen atom to the alkene to form the oxirane ring . Another method involves the use of halohydrins, which are treated with a base to eliminate hydrogen halide and form the epoxide .
Industrial Production Methods
On an industrial scale, the production of oxiranes like this compound can be achieved through the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
3-(Propoxycarbonyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Polymerization: Oxiranes can polymerize to form polyethers, which are useful in the production of resins and plastics.
Common Reagents and Conditions
Amines: Used in the ring-opening reactions to form β-hydroxypropyl esters.
Bases: Employed in the deprotonation of halohydrins to form oxiranes.
Peroxyacids: Utilized in the epoxidation of alkenes to synthesize oxiranes.
Major Products Formed
β-Hydroxypropyl Esters: Formed from the ring-opening reaction with carboxylic acids.
Polyethers: Resulting from the polymerization of oxiranes.
科学研究应用
3-(Propoxycarbonyl)oxirane-2-carboxylate has diverse applications in scientific research, including:
作用机制
The mechanism of action of 3-(Propoxycarbonyl)oxirane-2-carboxylate primarily involves the ring-opening reactions facilitated by nucleophiles. The strained oxirane ring is highly reactive, and nucleophiles attack the electrophilic carbon atoms, leading to the formation of various products. The reaction pathways can be influenced by the presence of catalysts, such as tertiary amines, which enhance the reactivity and selectivity of the ring-opening process .
相似化合物的比较
Similar Compounds
Ethylene Oxide: A simple oxirane used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another oxirane used in the production of polyurethanes and as a fumigant.
Butylene Oxide: Used in the synthesis of surfactants and as a solvent.
Uniqueness
3-(Propoxycarbonyl)oxirane-2-carboxylate is unique due to the presence of both a propoxycarbonyl group and a carboxylate group, which impart distinct reactivity and properties compared to other oxiranes. This compound’s ability to undergo diverse chemical reactions and its applications in various fields make it a valuable chemical in research and industry.
属性
CAS 编号 |
70423-16-4 |
|---|---|
分子式 |
C7H9O5- |
分子量 |
173.14 g/mol |
IUPAC 名称 |
3-propoxycarbonyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O5/c1-2-3-11-7(10)5-4(12-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/p-1 |
InChI 键 |
VENWSGJGORSRBZ-UHFFFAOYSA-M |
规范 SMILES |
CCCOC(=O)C1C(O1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
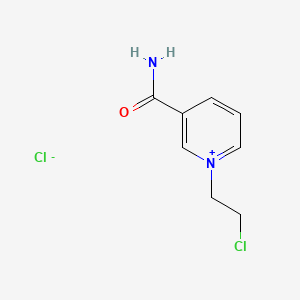
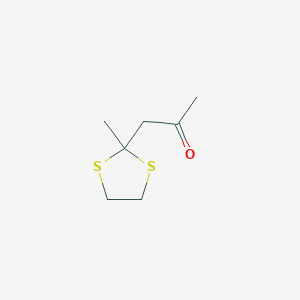
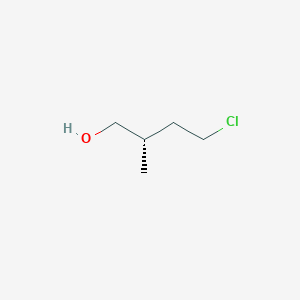
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
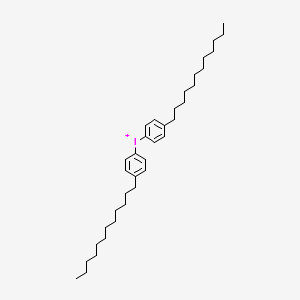
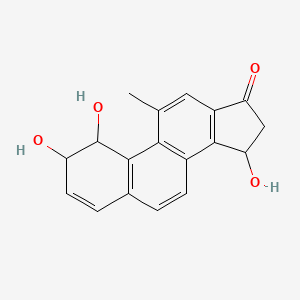
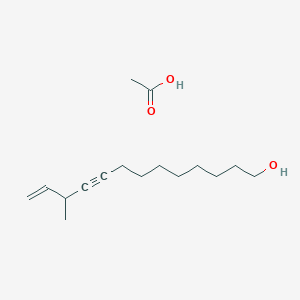
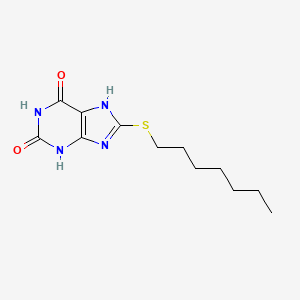
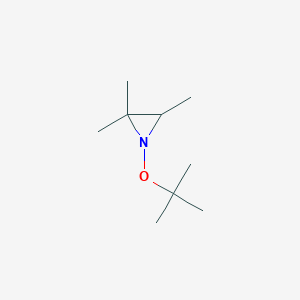
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
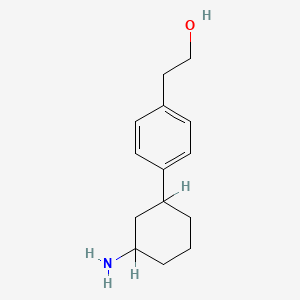
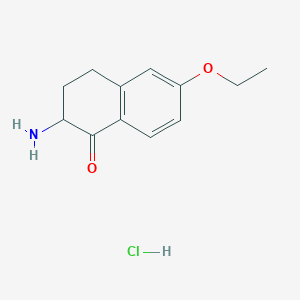
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)
